

Structural Analysis of (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

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Abstract

This technical guide provides a comprehensive structural analysis of the chiral amino alcohol (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol. Due to the limited availability of direct experimental data for this specific enantiomer, this document leverages detailed structural information from its close analogs to build a robust analytical profile. The core of this guide is a thorough examination of crystallographic data from a related compound, which, combined with spectroscopic information from similar molecules, offers significant insights into the probable structural characteristics of the title compound. This paper also outlines detailed experimental protocols for key analytical techniques, including X-ray crystallography and NMR spectroscopy, relevant to this class of compounds. The information is intended to support research, drug discovery, and development activities where this and related chiral scaffolds are of interest.

Introduction

(R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol belongs to a class of chiral amino alcohols that are pivotal in asymmetric synthesis, serving as highly effective catalysts and chiral auxiliaries. The stereochemistry and conformational rigidity of the pyrrolidine ring, coupled with

the bulky diphenylmethanol moiety, are critical to its function in inducing enantioselectivity. A precise understanding of its three-dimensional structure is therefore essential for rational catalyst design and for elucidating mechanisms of action in biological systems. This guide synthesizes the available structural data to provide a detailed analytical overview.

Crystallographic Analysis

Direct single-crystal X-ray diffraction data for (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol is not publicly available at the time of this publication. However, a detailed crystallographic study has been conducted on a closely related analog, [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol, which provides a strong basis for inferring the structural features of the title compound.

The analysis of this analog reveals a syn relationship between the phenyl group at the 5-position and the diphenylmethanol substituent at the 2-position of the pyrrolidine ring[1]. The pyrrolidine ring itself adopts an envelope conformation, a common feature for this heterocyclic system. A key stabilizing feature is an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the pyrrolidine ring[1].

Crystal Data and Structure Refinement for [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol

The following tables summarize the crystallographic data for this analog, collected at 100 K using Mo K α radiation[1].

Parameter	Value
Chemical Formula	C ₂₄ H ₂₅ NO
Formula Weight	343.45
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	9.9672 (2)
b (Å)	13.3376 (2)
c (Å)	14.4369 (2)
V (Å ³)	1919.22 (5)
Z	4
Density (calculated)	1.188 Mg/m ³
Absorption Coefficient	0.07 mm ⁻¹
F(000)	736

Table 1: Crystal Data for [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol[1].

Parameter	Value
Radiation Source	Mo K α
Theta range for data collection	2.2 to 27.5°
Reflections collected	24972
Independent reflections	2262 [R(int) = 0.039]
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	2262 / 0 / 255
Goodness-of-fit on F ²	1.05
Final R indices [I > 2 σ (I)]	R1 = 0.038, wR2 = 0.092
R indices (all data)	R1 = 0.045, wR2 = 0.095
Largest diff. peak and hole	0.17 and -0.19 e. \AA^{-3}

Table 2: Data Collection and Structure Refinement Details for [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol[1].

Spectroscopic Data (Inferred)

While a complete set of spectroscopic data for the title compound is not available, data from its N-demethylated analog, (R)-(+)- α,α -diphenyl-2-pyrrolidinemethanol, can be used to predict its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the N-methyl group, the aromatic protons of the two phenyl rings, and the hydroxyl proton. The N-methyl group would likely appear as a singlet in the 2.0-2.5 ppm range. The protons of the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature. The aromatic region would show a series of multiplets between 7.0 and 7.6 ppm. The hydroxyl proton signal may be broad and its chemical shift would be dependent on the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum should display signals for the N-methyl carbon, the carbons of the pyrrolidine ring, and the distinct carbons of the two phenyl rings. The quaternary carbon attached to the hydroxyl group and the two phenyl rings would appear in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption band in the region of $3100\text{--}3500\text{ cm}^{-1}$ corresponding to the O-H stretching vibration, likely broadened due to hydrogen bonding. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around $3000\text{--}3100\text{ cm}^{-1}$ and $2800\text{--}3000\text{ cm}^{-1}$, respectively. Characteristic C=C stretching absorptions for the aromatic rings are expected in the $1450\text{--}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound ($\text{C}_{18}\text{H}_{21}\text{NO}$, M.W. = 267.37 g/mol). Common fragmentation patterns would involve the loss of a hydroxyl group, a phenyl group, or cleavage of the pyrrolidine ring.

Experimental Protocols

The following are generalized protocols for the structural characterization of chiral amino alcohols like (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol, based on standard laboratory practices.

Single-Crystal X-ray Diffraction

- **Crystal Growth:** Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., hexane/ethyl acetate, ethanol). Vapor diffusion techniques can also be employed.
- **Data Collection:** A suitable single crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo $\text{K}\alpha$ or Cu $\text{K}\alpha$) and a detector (e.g., CCD or CMOS). The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

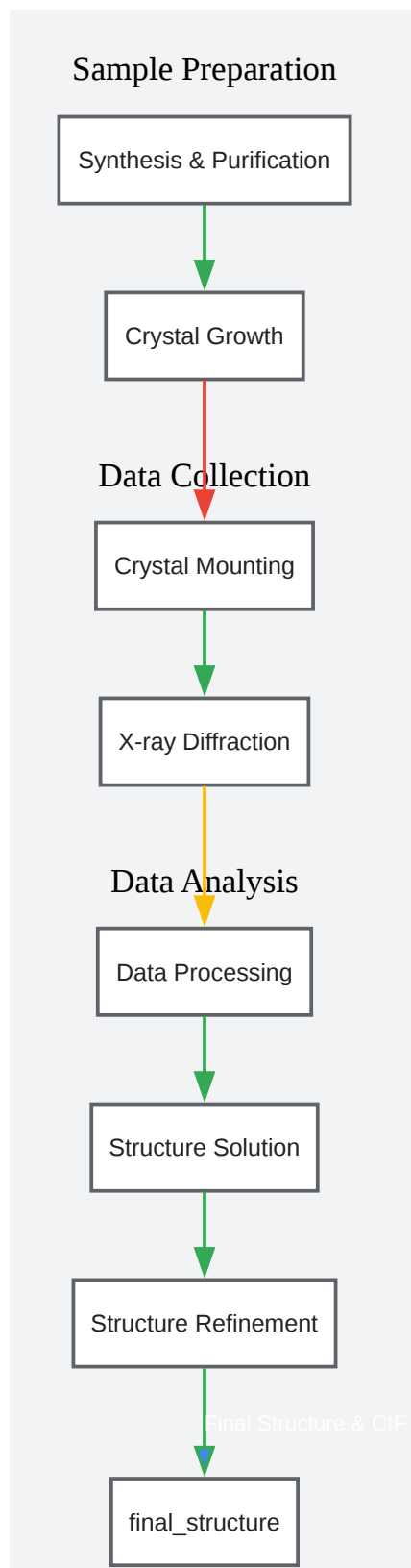
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F^2 . Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **Data Acquisition:** ^1H , ^{13}C , and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

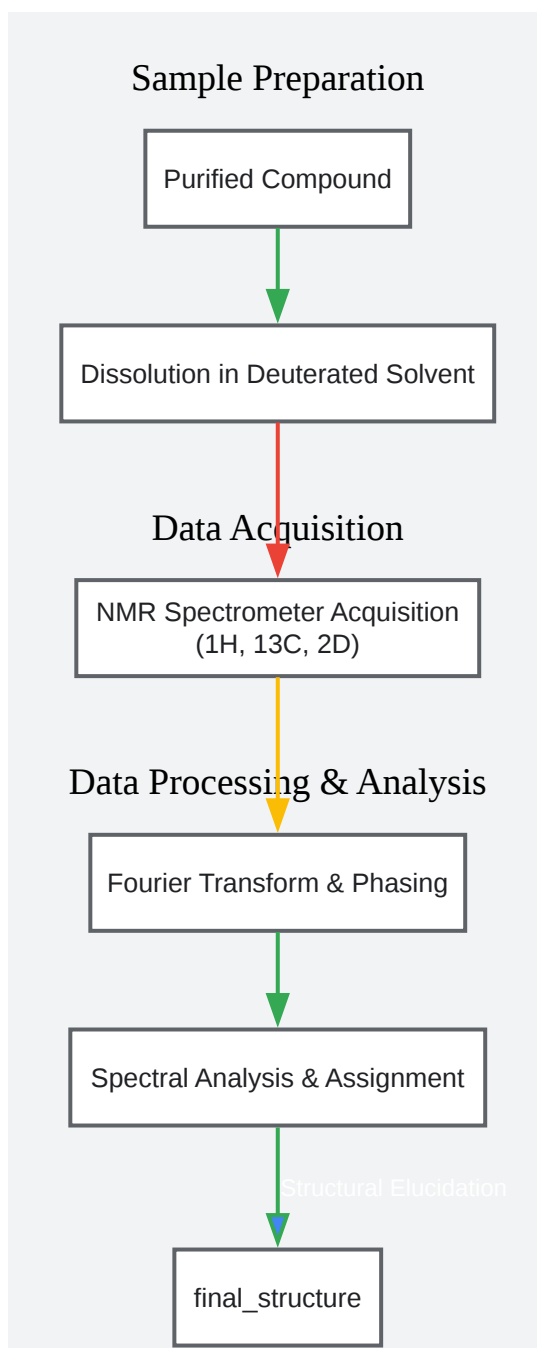
Visualizations

The following diagrams illustrate the general workflows for the structural analysis of (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol.



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Caption: Workflow for Single-Crystal X-ray Crystallography.



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Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion

While a complete, experimentally determined structure of (R)-(-)-diphenyl(1-methylpyrrolidin-2-yl)methanol is not currently available in the public domain, a comprehensive structural profile can be inferred from the detailed analysis of its close analogs. The crystallographic data

suggests a conformationally restrained structure featuring an envelope pyrrolidine ring and an intramolecular hydrogen bond. This structural rigidity is a key determinant of its utility in asymmetric synthesis. The provided experimental protocols offer a clear roadmap for researchers seeking to perform a detailed structural characterization of this important chiral molecule. Further investigation to obtain the precise crystal structure and complete spectroscopic data of the title compound is highly encouraged to fully unlock its potential in catalysis and medicinal chemistry.

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References

- 1. Frontiers | Theoretical and NMR Conformational Studies of β -Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
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